Boc-his-ome
Overview
Description
“Boc-his-ome” is a derivative of histidine . It is also known as Nalpha-Boc-L-histidine methyl ester or N-Boc-L-histidine methyl ester .
Synthesis Analysis
The synthesis of “Boc-his-ome” involves various post-translational modifications (PTMs) and plays multiple roles in protein interactions and enzyme-catalyzed reactions .
Molecular Structure Analysis
The molecular formula of “Boc-his-ome” is C12H19N3O4 . Its molecular weight is 269.3 g/mol . The InChI code for “Boc-his-ome” is 1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 .
Chemical Reactions Analysis
“Boc-his-ome” is used in the critical coupling step in Boc SPPS. After coupling, the two Boc-groups are cleaved simultaneously by TFA .
Scientific Research Applications
Application 1: Histidine-specific Bioconjugation in Chemical Biology
- Summary of the Application : Histidine (His) undergoes various post-translational modifications (PTMs) and plays multiple roles in protein interactions and enzyme catalyzed reactions . A novel visible-light-driven thioacetal activation reaction has been developed which enables facile modification on histidine residues .
- Methods of Application : This method allows chemo-selective modification on peptides and proteins with good conversions and efficient histidine-proteome profiling with cell lysates . An efficient addition to histidine imidazole N3 under biocompatible conditions was achieved with an electrophilic thionium intermediate .
- Results or Outcomes : 78 histidine containing proteins were for the first time found with significant enrichment, most functioning in metal accumulation in brain related diseases .
Application 2: Synthesis of Orthogonally Protected l-Carnosine Derivatives
- Summary of the Application : l-Carnosine (β-alanyl-l-histidine) is an endogenous dipeptide that has been recognized for its broad spectrum of beneficial biological activities . A small library of carnosine analogues has been constructed to assess the influence of the various functional groups of the dipeptide on its important biological properties .
- Methods of Application : Orthogonal protection/deprotection of selected functional groups led to the exposure of amino group at the N-terminus, the carboxyl group at the C-terminus, and the imidazole ring of histidine . Boc-β-Ala-His(Bn)-OMe 13, the fully protected carnosine analogue, was synthesized by coupling Boc-β-Ala with H-His(Bn)-OMe using CDI as a coupling agent .
- Results or Outcomes : The synthesized carnosine derivatives were characterized by NMR (proton, carbon, and 1H–1H COSY), and mass spectroscopy .
Application 3: Activity of Water and Osmotic Coefficients of Histidine Derivatives
- Summary of the Application : The activity of water and osmotic coefficients of histidine derivatives, including N-Boc-L-histidine (Boc-His-OH) and N-Boc-L-histidine-methyl ether (Boc-His-OMe), are studied in aqueous solutions .
- Methods of Application : The data of vapor pressure osmometry is used to obtain the activity of water, osmotic coefficients, and the values of activity coefficients of Boc-His-OH and Boc-His-OMe in aqueous solutions at 310.15 K .
- Results or Outcomes : Boc-His-OMe shows a more pronounced deviation from ideality than Boc-His-OH. Both components exhibit a stronger non-ideality than histidine and a weaker one than His⋅HCl .
Application 4: Synthesis of Boc-His-OMe
- Summary of the Application : Boc-His-OMe is a useful reagent in peptide and protein research .
- Methods of Application : Boc-His-OMe can be synthesized by coupling Boc-β-Ala with H-His(Bn)-OMe using CDI as a coupling agent .
- Results or Outcomes : The synthesized Boc-His-OMe is characterized by NMR (proton, carbon, and 1H–1H COSY), and mass spectroscopy .
Application 5: Activity of Water and Osmotic Coefficients of Histidine Derivatives
- Summary of the Application : The activity of water and osmotic coefficients of histidine derivatives, including N-Boc-L-histidine (Boc-His-OH) and N-Boc-L-histidine-methyl ether (Boc-His-OMe), are studied in aqueous solutions .
- Methods of Application : The data of vapor pressure osmometry is used to obtain the activity of water, osmotic coefficients, and the values of activity coefficients of Boc-His-OH and Boc-His-OMe in aqueous solutions at 310.15 K .
- Results or Outcomes : Boc-His-OMe shows a more pronounced deviation from ideality than Boc-His-OH. Both components exhibit a stronger non-ideality than histidine and a weaker one than His⋅HCl .
Application 6: Synthesis of Boc-His-OMe
- Summary of the Application : Boc-His-OMe is a useful reagent in peptide and protein research .
- Methods of Application : Boc-His-OMe can be synthesized by coupling Boc-β-Ala with H-His(Bn)-OMe using CDI as a coupling agent .
- Results or Outcomes : The synthesized Boc-His-OMe is characterized by NMR (proton, carbon, and 1H–1H COSY), and mass spectroscopy .
Safety And Hazards
When handling “Boc-his-ome”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVEEORUORBAX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426886 | |
Record name | Nalpha-Boc-L-histidine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-his-ome | |
CAS RN |
2488-14-4 | |
Record name | Nalpha-Boc-L-histidine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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